molecular formula C14H17NO4 B8707747 diethyl (Z)-2-anilinobut-2-enedioate CAS No. 33511-74-9

diethyl (Z)-2-anilinobut-2-enedioate

Cat. No.: B8707747
CAS No.: 33511-74-9
M. Wt: 263.29 g/mol
InChI Key: ROMURMXNNUEGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diethyl (Z)-2-anilinobut-2-enedioate is an organic compound with the molecular formula C14H17NO4. It is a derivative of butenedioic acid, where one of the hydrogen atoms is replaced by a phenylamino group, and both carboxylic acid groups are esterified with ethyl groups. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (Z)-2-anilinobut-2-enedioate typically involves the reaction of diethyl fumarate with aniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

diethyl (Z)-2-anilinobut-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of diethyl 2-(phenylamino)-2-oxoacetate.

    Reduction: Formation of diethyl 2-(phenylamino)butan-1,4-diol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

diethyl (Z)-2-anilinobut-2-enedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (Z)-2-anilinobut-2-enedioate involves its interaction with specific molecular targets. The phenylamino group can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s effects are mediated through various biochemical pathways, including oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl fumarate: A similar compound with two ester groups but without the phenylamino substitution.

    Diethyl maleate: Another isomer of diethyl fumarate with a different geometric configuration.

    Diethyl 2-(phenylamino)succinate: A compound with a similar structure but with a saturated carbon chain.

Uniqueness

diethyl (Z)-2-anilinobut-2-enedioate is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

33511-74-9

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

diethyl 2-anilinobut-2-enedioate

InChI

InChI=1S/C14H17NO4/c1-3-18-13(16)10-12(14(17)19-4-2)15-11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3

InChI Key

ROMURMXNNUEGCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)NC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aniline (0.217 mol) and diethyl oxalacetate (0.217 mol) are mixed in toluene (500 ml) and heated to reflux, i.e., about 100° C., under a water separator for approximately one hour. The toluene is then removed under vacuum to afford the desired product, i.e., diethyl 3-phenylaminobut-2-ene-dioate.
Quantity
0.217 mol
Type
reactant
Reaction Step One
Quantity
0.217 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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